molecular formula C11H11BrN4O2S B4624918 4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B4624918
M. Wt: 343.20 g/mol
InChI Key: HZGCDFMOXFRIQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves innovative methods that offer efficient routes for producing these compounds. For instance, a novel synthesis approach for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate, has been developed, featuring a selective Sandmeyer reaction for a more versatile synthesis process (Bobko et al., 2012). Another study describes the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide through a series of reactions, demonstrating the compound's complex synthetic pathway (Ahmed et al., 2018).

Molecular Structure Analysis

Molecular structure analysis includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Studies on antipyrine-like derivatives provide insights into the crystal packing, molecular interactions, and the stability of these compounds. Notably, the analysis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shows the importance of N–H⋯O and C–H⋯O hydrogen bonds in the stabilization of the crystal structure (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with unique properties. For example, the aminolysis of β-carbonyl 1,3-dithianes catalyzed by iron has been developed for the synthesis of β-enaminones and 3,4-disubstituted pyrazoles (Wang et al., 2011). This highlights the compound's reactivity and potential for generating structurally diverse derivatives.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their crystalline structure and hydrogen bonding patterns, play a crucial role in their chemical behavior and potential applications. The unexpected product formation in the synthesis of 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide illustrates the complexity of these reactions and the importance of structural characterization (Kettmann & Svetlik, 2003).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity towards different reagents and their behavior in various chemical environments, are crucial for understanding their applications and potential as pharmaceutical agents. The design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showcase the diverse chemical properties and applications of these compounds (Donohue et al., 2002).

Scientific Research Applications

Synthesis and Characterization

  • Novel thienopyrazole derivatives, including compounds related to 4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide, have been synthesized through innovative methods. These compounds were characterized using elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, to elucidate their chemical structures (Ahmed, El-Dean, Zaki, & Radwan, 2018).

Biological Activities

  • Some thieno[2,3-c]pyrazole compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, along with remarkable anti-fungal activity. Additionally, certain synthesized compounds displayed high anti-inflammatory activity, as evidenced by the carrageenan-induced rat paw edema assay (El-Dean, Zaki, & Abdulrazzaq, 2015).

Anticancer Potential

  • A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer activities. Some compounds showed promising results against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).

properties

IUPAC Name

4-[(4-bromothiophene-2-carbonyl)amino]-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c1-13-11(18)9-7(4-16(2)15-9)14-10(17)8-3-6(12)5-19-8/h3-5H,1-2H3,(H,13,18)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGCDFMOXFRIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1NC(=O)C2=CC(=CS2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

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